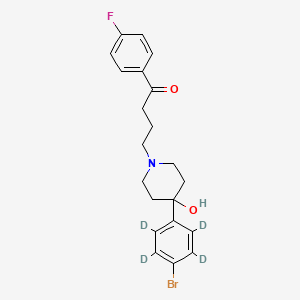
Bromperidol-d4-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromperidol-d4-1 is a deuterium-labeled derivative of Bromperidol, a potent and long-acting antipsychotic agent belonging to the butyrophenone class. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Bromperidol due to the incorporation of stable heavy isotopes of hydrogen (deuterium) into its molecular structure .
Métodos De Preparación
The synthesis of Bromperidol-d4-1 involves the deuteration of Bromperidol. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the Bromperidol molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
Bromperidol-d4-1, like its parent compound Bromperidol, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Bromperidol-d4-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Bromperidol in biological systems.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of Bromperidol.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the pharmacokinetic and metabolic properties of Bromperidol.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantitation of Bromperidol and its metabolites
Mecanismo De Acción
Bromperidol-d4-1 exerts its effects by acting as a potent antagonist of dopamine D2 receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. The deuterium labeling does not significantly alter the mechanism of action of Bromperidol but provides a means to study its pharmacokinetics and metabolism more accurately .
Comparación Con Compuestos Similares
Bromperidol-d4-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action but without deuterium labeling.
Chlorpromazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.
Fluphenazine: Another antipsychotic with a different chemical structure but similar pharmacological properties.
The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of Bromperidol more accurately due to the presence of deuterium .
Propiedades
Fórmula molecular |
C21H23BrFNO2 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
4-[4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
Clave InChI |
RKLNONIVDFXQRX-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Br)[2H] |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















